![molecular formula C8H19N3 B1282218 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine CAS No. 39270-45-6](/img/structure/B1282218.png)
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine
Overview
Description
“2-(4-Methyl-1,4-diazepan-1-yl)ethanamine” is a chemical compound with the empirical formula C8H19N3 . It has a molecular weight of 157.26 .
Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-1,4-diazepan-1-yl)ethanamine” can be represented by the SMILES stringNCCN(CCC1)CCN1C
and the InChI string 1S/C8H19N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2-9H2,1H3
. Physical And Chemical Properties Analysis
“2-(4-Methyl-1,4-diazepan-1-yl)ethanamine” is a solid compound . Its molecular weight is 157.26 , and its empirical formula is C8H19N3 .Scientific Research Applications
Medicinal Chemistry
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine is a compound of interest in medicinal chemistry due to its structural similarity to diazepanes, which are known for their central nervous system activity. This compound could potentially be used as a scaffold for developing new therapeutic agents. Its polyamine structure suggests it might interact with various neurotransmitter receptors or ion channels, which could be beneficial in treating neurological disorders .
Pharmacology
In pharmacology, this compound’s diazepane ring could be explored for its binding affinity to GABA receptors, which are pivotal in modulating neuronal excitability. Research could focus on synthesizing derivatives of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine to create new anxiolytic or sedative drugs with potentially fewer side effects than current benzodiazepines .
Biochemistry
Biochemically, 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine may serve as a precursor or an intermediate in the synthesis of complex biomolecules. Its amine groups are amenable to reactions that could link it to other biological molecules, creating new compounds with unique properties for biochemical research .
Agriculture
In the agricultural sector, research could explore the use of this compound as a growth promoter or as a part of a formulation to protect crops from pests. Its structural features could be modified to enhance its interaction with plant biological systems, potentially leading to increased crop yields or resistance to diseases .
Materials Science
Materials science could benefit from the incorporation of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine into polymers to alter their properties. For example, its incorporation into hydrogels could improve water retention, which might be useful in creating more efficient drug delivery systems .
Environmental Science
Lastly, in environmental science, this compound could be studied for its biodegradability and potential use in bioremediation strategies. Understanding its breakdown products and their environmental impact could lead to safer chemical practices and materials .
properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYKTHJBSBIWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517936 | |
Record name | 2-(4-Methyl-1,4-diazepan-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine | |
CAS RN |
39270-45-6 | |
Record name | Hexahydro-4-methyl-1H-1,4-diazepine-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39270-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methyl-1,4-diazepan-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methyl-1,4-diazepan-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.